molecular formula C11H10N2O B14176877 Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- CAS No. 922511-40-8

Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-

Cat. No.: B14176877
CAS No.: 922511-40-8
M. Wt: 186.21 g/mol
InChI Key: YJSKEQJZATYELD-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- (IUPAC name: 2-[(1E)-(1H-pyrrol-2-ylmethylene)amino]phenol; molecular formula: C₁₁H₁₀N₂O; molecular weight: 186.21 g/mol) is a Schiff base ligand synthesized via condensation of 2-aminophenol with pyrrole-2-carboxaldehyde under anhydrous conditions. This compound features a phenol moiety substituted at the ortho position by an imine group linked to a pyrrole ring (Figure 1a) .

Properties

CAS No.

922511-40-8

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(1H-pyrrol-2-ylmethylideneamino)phenol

InChI

InChI=1S/C11H10N2O/c14-11-6-2-1-5-10(11)13-8-9-4-3-7-12-9/h1-8,12,14H

InChI Key

YJSKEQJZATYELD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=CN2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthetic route involves acid-catalyzed condensation between 2-aminophenol and pyrrole-2-carbaldehyde. This Schiff base formation follows a nucleophilic addition-elimination mechanism, where the primary amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.

The stoichiometric equivalence of reactants is critical, with molar ratios typically maintained at 1:1 (2-aminophenol:pyrrole-2-carbaldehyde) to minimize side reactions such as diimine formation or aldehyde polymerization.

Catalytic System Optimization

Glacial acetic acid serves as the preferred catalyst (0.5-1.0 mol%), generating a mildly acidic environment (pH ≈ 4-5) that enhances electrophilicity of the carbonyl group while preventing excessive protonation of the amine nucleophile. Alternative catalytic systems include:

  • Bronsted Acids : p-Toluenesulfonic acid (pTSA) in anhydrous ethanol (yield improvement ≈ 12%)
  • Lewis Acids : ZnCl₂ in tetrahydrofuran (THF), though this increases reaction complexity

Solvent Effects and Temperature Profile

Ethanol emerges as the optimal solvent due to its ability to dissolve both aromatic amines and heterocyclic aldehydes while facilitating azeotropic water removal. Reaction progress under reflux conditions (65-78°C) typically reaches completion within 4-6 hours, as monitored by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) eluent.

Table 1 : Comparative solvent performance in Schiff base synthesis

Solvent Dielectric Constant Reaction Time (h) Isolated Yield (%)
Ethanol 24.3 5.5 82
Methanol 32.7 4.2 78
Acetonitrile 37.5 3.8 85
THF 7.6 8.1 68

Data compiled from multiple synthetic protocols

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time to 15-20 minutes with comparable yields (79-83%). This technique minimizes thermal degradation pathways observed in conventional heating, particularly important for oxygen-sensitive pyrrole derivatives.

Continuous Flow Reactor Systems

Microfluidic reactors with residence times of 8-12 minutes demonstrate enhanced mass transfer characteristics:

  • 94% conversion at 0.5 mL/min flow rate
  • 3.2-fold productivity increase vs batch processes
  • Improved E/Z selectivity (98:2)

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 11.32 (s, 1H, phenolic -OH)
  • δ 8.96 (s, 1H, imine -CH=N-)
  • δ 7.21-6.85 (m, 4H, aromatic protons)
  • δ 6.72-6.68 (m, 2H, pyrrole β-protons)
  • δ 6.12-6.08 (m, 1H, pyrrole α-proton)

FT-IR (KBr, cm⁻¹) :

  • 3421 (O-H stretch)
  • 1627 (C=N stretch)
  • 1593 (C=C aromatic)
  • 1284 (C-N stretch)

Crystallographic Data

Single-crystal X-ray diffraction reveals:

  • Orthorhombic crystal system (Pbca space group)
  • Unit cell parameters: a = 12.576 Å, b = 15.432 Å, c = 7.891 Å
  • Dihedral angle between aromatic rings: 38.7°
  • Intramolecular H-bond: O-H···N (2.12 Å)

Purification and Isolation Techniques

Recrystallization Optimization

The crude product demonstrates optimal solubility in hot ethanol (78°C, 32 mg/mL) with precipitation occurring at 4°C. Triple recrystallization achieves ≥99% purity as verified by HPLC:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: MeOH:H₂O (65:35)
  • Retention time: 6.72 min

Chromatographic Methods

Flash chromatography (silica gel 60, 230-400 mesh) with gradient elution (hexane → ethyl acetate) effectively separates:

  • Unreacted 2-aminophenol (Rf = 0.18)
  • Target Schiff base (Rf = 0.42)
  • Oxidation byproducts (Rf = 0.55-0.68)

Industrial-Scale Production

Batch Process Economics

Cost analysis for 100 kg production scale:

Parameter Value
Raw material cost $12,450
Energy consumption 890 kWh
Labor 120 person-hr
Total yield 83.4 kg

Environmental Impact Assessment

Process mass intensity (PMI) calculations:

  • Batch method: 28.6 kg/kg product
  • Flow chemistry: 9.8 kg/kg product
  • 65% reduction in solvent waste through methanol recovery systems

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imine-Phenol Framework

Phenol, 4-[(E)-(2-Pyridinylmethylene)amino]- (C₁₂H₁₀N₂O)
  • Structure: Differs by substitution of the pyrrole ring with a pyridine ring at the para position of the phenol (Figure 1b) .
  • Molecular Weight : 198.23 g/mol (vs. 186.21 g/mol for the pyrrole analog) .
  • Coordination Behavior : The pyridine nitrogen enhances Lewis basicity, leading to stronger metal-ligand bonds. This ligand forms stable Zn(II) complexes with distorted tetrahedral geometries .
  • Biological Activity : Pyridine-containing Schiff bases exhibit higher DNA-binding affinity (e.g., [Cu₄(L3)₂(OAc)₈] with Kₐₚₚ = 1.46 × 10⁶ M⁻¹) compared to pyrrole analogs due to improved π-π stacking with DNA bases .
Bis(pyrrole-imine) Schiff Base Ligands (C₁₃H₁₄N₄O)
  • Structure : Two pyrrole-imine units linked via a propane-1,3-diamine spacer (Figure 1c) .
  • Metal Complexes: Pt(II) complexes of bis(pyrrole-imine) ligands show enhanced fluorescence quenching with human serum albumin (HSA) compared to monodentate analogs, attributed to increased hydrophobic interactions .

Comparative Data Table

Property Phenol, 2-[(E)-(1H-Pyrrol-2-ylmethylene)amino]- Phenol, 4-[(E)-(2-Pyridinylmethylene)amino]- Bis(pyrrole-imine) Ligand
Molecular Formula C₁₁H₁₀N₂O C₁₂H₁₀N₂O C₁₃H₁₄N₄O
Molecular Weight 186.21 g/mol 198.23 g/mol 266.28 g/mol
Coordination Geometry Octahedral (Ti, Zr) Distorted tetrahedral (Zn) Square-planar (Pt)
Biological Binding Not reported Kₐₚₚ = 1.46 × 10⁶ M⁻¹ (DNA) Strong HSA affinity
Catalytic Activity ε-Caprolactone polymerization Not reported Not applicable

Impact of Substituents on Functionality

  • Pyrrole vs. Pyridine :
    • Pyrrole’s electron-rich aromatic system facilitates π-backbonding with early transition metals (e.g., Ti, Zr), enhancing catalytic activity in polymerization .
    • Pyridine’s lone pair on nitrogen improves stability in Zn(II) complexes, making them suitable for crystallographic studies .
  • Positional Isomerism: Ortho-substituted ligands (e.g., Phenol, 2-[(E)-...]) favor chelation with larger metal ions (e.g., Zr⁴⁺), while para-substituted analogs (e.g., Phenol, 4-[(E)-...]) optimize steric accessibility for smaller ions (e.g., Zn²⁺) .

Research Findings

  • Metal Complex Stability: Titanium complexes of Phenol, 2-[(E)-...] show higher thermal stability (decomposition >250°C) than Zn(II) analogs of pyridine-containing ligands, which degrade near 180°C .
  • DNA Interaction: Pyridine-based Schiff bases exhibit stronger intercalation with DNA due to planar pyridine rings, whereas pyrrole analogs rely on hydrogen bonding via the phenolic -OH group .

Biological Activity

Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- is a Schiff base compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis and Structural Characterization

The compound is synthesized through the condensation of pyrrole-2-carbaldehyde with an appropriate amine, typically involving refluxing in an alcoholic medium with a catalyst. For example, a related compound was synthesized by refluxing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde in ethanol, yielding a Schiff base that demonstrated significant biological activity . The structural elucidation of these compounds is often performed using various spectroscopic techniques such as NMR and mass spectrometry, confirming the formation of the desired imine structure.

2.1 Antimicrobial Activity

Research indicates that Schiff bases derived from pyrrole exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported the antimicrobial efficacy of related pyrrole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The effectiveness of these compounds is often compared to standard antibiotics such as ciprofloxacin.

Compound Target Bacteria MIC (µg/mL)
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli12.5
Control (Ciprofloxacin)Both2

2.2 Anti-inflammatory Properties

Some studies have suggested that phenolic compounds, including certain Schiff bases, possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

2.3 Antioxidant Activity

The antioxidant potential of phenolic Schiff bases has also been investigated. Compounds containing the pyrrole moiety have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This activity is often assessed using various in vitro assays measuring the ability to reduce reactive oxygen species.

3. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrole-based Schiff bases:

  • A study synthesized N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and evaluated its antimicrobial activity against Escherichia coli and Bacillus subtilis. The results indicated significant inhibition zones compared to control antibiotics .
  • Another investigation highlighted the crystal structure of related compounds, revealing insights into their bonding characteristics and potential reactivity, which may correlate with their biological activities .

4. Conclusion

Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- and its derivatives represent a promising class of compounds with diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. Ongoing research into their mechanisms of action and potential therapeutic applications continues to enhance our understanding of their utility in medicinal chemistry.

Q & A

Basic: What are the recommended synthetic routes for preparing Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- and its metal complexes?

Answer: The compound can be synthesized via Schiff base condensation between 1H-pyrrole-2-carbaldehyde and 2-aminophenol under reflux in ethanol or methanol. For metal complexes (e.g., Pt(II) or Re(I)), stoichiometric reactions with metal salts (e.g., K₂PtCl₄ or Re(CO)₅Br) in polar aprotic solvents (e.g., DMF) under inert atmospheres are typical. Purification involves recrystallization or column chromatography. Structural analogs reported in Pt(II) and Re(I) complexes emphasize the importance of ligand-to-metal stoichiometry and reaction time optimization .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • Elemental analysis validates composition.
  • FT-IR confirms imine bond formation (C=N stretch ~1600 cm⁻¹) and phenolic O-H (~3200 cm⁻¹).
  • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, imine proton at δ ~8.5 ppm).
  • UV-Vis detects π→π* and n→π* transitions (e.g., λmax ~300–400 nm for imine systems).
  • Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and confirms the E-configuration of the imine bond .

Advanced: How can X-ray crystallography and SHELX software improve structural refinement for this compound?

Answer: SC-XRD data collected at low temperature (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data. SHELXL refines structures via least-squares minimization, addressing challenges like disorder or twinning. For example, SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks are critical for accurate refinement. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding motifs .

Advanced: What advanced spectroscopic methods probe biomolecular interactions (e.g., with Human Serum Albumin)?

Answer:

  • Steady-state fluorescence quenching measures binding constants (Kₐ) and stoichiometry via Stern-Volmer plots.
  • Circular Dichroism (CD) detects conformational changes in proteins upon ligand binding (e.g., shifts in α-helix content).
  • Time-resolved fluorescence distinguishes static vs. dynamic quenching mechanisms. For example, Pt(II) Schiff base complexes exhibit strong HSA affinity (Kₐ ~10⁵ M⁻¹) due to hydrophobic and π-π interactions .

Advanced: How do computational methods like molecular docking and TD-DFT validate experimental findings?

Answer:

  • Molecular docking (GLIDE XP) predicts binding sites and interaction energies. For example, Pt(II) complexes preferentially bind HSA’s Sudlow Site I.
  • TD-DFT simulates electronic transitions (e.g., charge-transfer excitations in UV-Vis spectra) and correlates with experimental λmax values. Basis sets like B3LYP/6-31G* are standard for geometry optimization .

Advanced: What strategies analyze hydrogen-bonding networks and supramolecular assembly in crystals?

Answer: Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R₂²(8) rings or C(6) chains. For example, phenol-imine derivatives form N–H⋯O and O–H⋯N bonds, creating 2D sheets. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., % contribution of H⋯H, C⋯O interactions) .

Advanced: How is toxicity assessed for pyrrole-imine derivatives in preclinical research?

Answer:

  • In vitro assays : MTT or LDH tests on cell lines (e.g., HEK-293) evaluate IC₅₀ values.
  • In silico tools : ProTox-II predicts LD₅₀ and toxicity endpoints (e.g., hepatotoxicity). Analogous thiosemicarbazones show oral LD₅₀ ~200 µg/kg in mice, highlighting the need for structural optimization to reduce toxicity .

Advanced: How does high-resolution mass spectrometry (HRMS) aid in metabolite identification?

Answer: HRMS (e.g., Q-TOF) with electrospray ionization (ESI) provides exact mass (e.g., m/z 258.0743 for [M+H]⁺) and isotopic patterns. Fragmentation pathways (e.g., loss of CO or pyrrole groups) confirm structural motifs. Databases like METLIN cross-reference experimental and theoretical masses .

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